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Introduction
Chiglitazar sodium is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist,

concurrently activating PPARα, PPARγ, and PPARδ subtypes.[1][2] This mechanism of action

allows for a comprehensive approach to treating type 2 diabetes mellitus (T2DM) by improving

insulin sensitivity, regulating glucose and lipid metabolism, and promoting fatty acid oxidation.

[3][4] Animal models are indispensable tools for the preclinical evaluation of Chiglitazar
sodium's efficacy and mechanism of action. This document provides detailed application notes

and protocols for utilizing two common rodent models of obesity and T2DM: the monosodium

glutamate (MSG) obese rat and the KKAy mouse.

Animal Model Overviews
Monosodium Glutamate (MSG) Obese Rat
The MSG-induced obese rat is a well-established model of non-genetic obesity, insulin

resistance, and dyslipidemia.[5][6] Neonatal administration of MSG leads to lesions in the

arcuate nucleus of the hypothalamus, resulting in metabolic disturbances in adulthood.[7] This

model is particularly useful for studying the effects of therapeutic agents on acquired metabolic

syndrome.
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The KKAy mouse is a model of obese type 2 diabetes that spontaneously develops

hyperglycemia, hyperinsulinemia, and mild obesity.[8][9] This strain was created by introducing

the yellow obese gene (Ay) into the KK mouse strain.[10] KKAy mice exhibit pathological

changes in the glomeruli that are consistent with the early stages of human diabetic

nephropathy, making them a suitable model for studying diabetic complications.[9][11]

Data Presentation: Efficacy of Chiglitazar Sodium
The following tables summarize the quantitative data on the effects of Chiglitazar sodium in

MSG obese rats and KKAy mice.

Table 1: Effects of Chiglitazar Sodium on Metabolic Parameters in MSG Obese Rats
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Parameter
Control
(Vehicle)

Chiglitazar
(5 mg/kg)

Chiglitazar
(10 mg/kg)

Rosiglitazo
ne (5
mg/kg)

Reference

Plasma

Glucose

(mmol/L) -

IPGTT 30 min

~18

Significantly

lower than

control

Significantly

lower than

control

Significantly

lower than

control

[5]

Plasma

Insulin

(mU/L) -

Fasting

63.4 ± 9.7 35.0 ± 3.3 23.8 ± 1.6 38.8 ± 3.2 [5]

Insulin

Sensitivity

Index (ISI)

2.0 ± 0.2 3.7 ± 0.5 5.2 ± 0.4 3.2 ± 0.3 [5]

Plasma

Triglyceride

(mmol/L)

Elevated Reduced Reduced Reduced [6]

Total

Cholesterol

(mmol/L)

Elevated Reduced Reduced Reduced [6]

Adipocyte

Maximal

Diameter

(μm)

83.00 ± 13.34 72.07 ± 10.00 57.03 ± 7.00 62.4 ± 6.45 [12]

Table 2: Effects of Chiglitazar Sodium on Metabolic Parameters in KKAy Mice
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Parameter
Control
(Vehicle)

Chiglitazar Rosiglitazone Reference

Blood Glucose Elevated

Comparable

lowering effect to

Rosiglitazone

Effective in

lowering blood

glucose

[13]

Body Weight Increased
No significant

increase
- [13]

Note: Specific quantitative data for Chiglitazar's effect on various parameters in KKAy mice

from publicly available literature is limited. The provided information is based on a comparative

study.[13]

Experimental Protocols
Induction of MSG Obese Rat Model
Objective: To induce obesity and metabolic syndrome in rats using monosodium glutamate.

Materials:

Newborn Wistar rat pups

Monosodium glutamate (MSG)

Sterile saline solution (0.9% NaCl)

Tuberculin syringes with 27-gauge needles

Protocol:

Prepare a 4 g/kg solution of MSG in sterile saline.

On postnatal days 1, 3, 5, 7, and 9, administer a subcutaneous injection of the MSG solution

to the rat pups.[7][14]

A control group should receive an equivalent volume of sterile saline.
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After weaning, house the rats under standard conditions with ad libitum access to food and

water.

Monitor body weight and food intake regularly. The development of obesity and metabolic

abnormalities typically occurs by 12-14 weeks of age.[14]

Oral Glucose Tolerance Test (OGTT) in Mice/Rats
Objective: To assess the ability of the animal to clear a glucose load from the bloodstream,

providing an indication of insulin sensitivity.

Materials:

Glucose solution (e.g., 50% dextrose)

Oral gavage needles

Glucometer and test strips

Blood collection tubes (e.g., heparinized capillaries)

Protocol:

Fast the animals overnight (for rats) or for 6 hours (for mice) with free access to water.[3][15]

Record the baseline blood glucose level (t=0) from a tail vein blood sample.[16]

Administer a glucose solution orally via gavage. The standard dose is 2 g/kg body weight for

mice and 1.5 g/kg for rats.[3][16]

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[16]

Measure blood glucose levels at each time point using a glucometer.

Plot the blood glucose concentration over time to determine the glucose tolerance curve.

Insulin Tolerance Test (ITT) in Mice/Rats
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Objective: To evaluate the whole-body insulin sensitivity by measuring the rate of glucose

disappearance after an insulin challenge.

Materials:

Human insulin solution

Sterile saline

Glucometer and test strips

Protocol:

Fast the animals for 4-6 hours with free access to water.[15]

Record the baseline blood glucose level (t=0) from a tail vein blood sample.

Administer human insulin via intraperitoneal (IP) injection. A typical dose is 0.75 IU/kg for rats

and can be adjusted for mice based on their insulin sensitivity.[3][17]

Collect blood samples at 15, 30, 45, 60, and 90 minutes post-insulin injection.[3]

Measure blood glucose levels at each time point.

The rate of blood glucose decline reflects insulin sensitivity.

Euglycemic-Hyperinsulinemic Clamp Study in Mice
Objective: To provide a quantitative measure of insulin sensitivity by assessing the amount of

glucose required to maintain euglycemia under hyperinsulinemic conditions. This is considered

the gold standard for assessing insulin action in vivo.[18]

Materials:

Surgical tools for catheter implantation

Infusion pumps

Human insulin
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Glucose solution (e.g., 20% dextrose)

[3-³H]glucose (for measuring glucose turnover)

Blood glucose analyzer

Protocol:

Surgical Preparation: Several days prior to the clamp, surgically implant catheters into the

jugular vein (for infusions) and the carotid artery (for blood sampling).[2][19] Allow animals to

recover fully.

Fasting: Fast the mice overnight (12-14 hours).[1]

Basal Period: Infuse [3-³H]glucose for a 90-120 minute equilibration period to assess basal

glucose turnover.[1][2]

Clamp Period:

Begin a primed-continuous infusion of human insulin.[6]

Simultaneously, infuse a variable rate of glucose solution to maintain blood glucose at a

constant basal level (euglycemia).[18]

Monitor blood glucose every 10 minutes from the arterial catheter and adjust the glucose

infusion rate (GIR) accordingly.[2]

Data Analysis: The GIR during the final 30-60 minutes of the clamp is a measure of whole-

body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

Histological Analysis of Adipose and Liver Tissue
Objective: To assess the morphological changes in adipose tissue (adipocyte size) and liver

(steatosis, inflammation, fibrosis) in response to Chiglitazar sodium treatment.

Materials:

4% paraformaldehyde (PFA) or 10% neutral buffered formalin
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Ethanol series (for dehydration)

Xylene

Paraffin wax

Microtome

Hematoxylin and Eosin (H&E) stain

Masson's trichrome stain (for fibrosis)

Protocol:

Tissue Collection and Fixation: At the end of the treatment period, euthanize the animals and

collect adipose (e.g., epididymal fat pad) and liver tissues. Fix the tissues in 4% PFA or 10%

neutral buffered formalin for 24 hours.[20]

Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol,

clear with xylene, and embed in paraffin wax.[20]

Sectioning: Cut 4-5 µm thick sections using a microtome.

Staining:

H&E Staining: Stain sections with hematoxylin and eosin to visualize general morphology,

adipocyte size, hepatic steatosis (lipid droplets), and inflammation.

Masson's Trichrome Staining: Use Masson's trichrome stain to visualize collagen

deposition, an indicator of liver fibrosis.[21]

Microscopy and Analysis: Examine the stained sections under a microscope. Adipocyte size

can be quantified using image analysis software. The severity of hepatic steatosis,

inflammation, and fibrosis can be scored using established histological scoring systems.[22]
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Signaling Pathway of Chiglitazar Sodium
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Caption: Chiglitazar sodium activation of PPAR signaling pathways.
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Caption: General experimental workflow for preclinical studies.
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Caption: Relationship between PPAR activation and metabolic benefits.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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